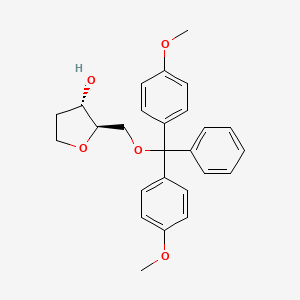

5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose

Description

The Role of the Dimethoxytrityl (DMT) Group as a Transient Protecting Group in Chemical Synthesis

The dimethoxytrityl (DMT) group is an acid-labile protecting group widely employed in the chemical synthesis of oligonucleotides. Its primary function is to protect the 5'-hydroxyl group of a nucleoside or, in this case, a sugar moiety, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling step. The bulky nature of the DMT group provides steric hindrance, ensuring that the coupling reaction occurs specifically at the desired position. A key advantage of the DMT group is its facile removal under mild acidic conditions, which does not harm the growing oligonucleotide chain. nih.gov This transient protection is a cornerstone of automated solid-phase oligonucleotide synthesis, enabling the stepwise and controlled assembly of nucleic acid chains. The application of the DMT group to 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose allows for its use as a phosphoramidite building block for incorporation into synthetic oligonucleotides. umich.edutcichemicals.com

Significance of 1,2-Dideoxy-D-ribose Scaffolds in Designing Nucleic Acid Analogs

The 1,2-dideoxy-D-ribose scaffold is of particular importance as it serves as a stable mimic of an apurinic/apyrimidinic (AP) or abasic site in DNA. nih.gov AP sites are one of the most common forms of DNA damage and are central intermediates in the base excision repair pathway. nih.govresearchgate.net The presence of an abasic site can significantly destabilize a DNA duplex and can block DNA replication and transcription. nih.govnih.gov By incorporating a stable synthetic analog of an abasic site using this compound, researchers can study the structural and thermodynamic consequences of these lesions in a controlled manner. wesleyan.edu Furthermore, oligonucleotides containing these abasic site analogs are invaluable tools for investigating the mechanisms of DNA repair enzymes and for the development of inhibitors of these pathways. nih.gov The 1,2-dideoxy-D-ribose moiety can also be further functionalized to introduce novel chemical groups into an oligonucleotide, expanding the repertoire of modifications available for creating nucleic acid-based therapeutics and diagnostics. acs.org

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| This compound | 1,2-Dideoxy-5-O-DMT-D-ribose | C26H28O5 |

| 2-deoxy-D-ribose | Thyminose, 2-Deoxy-D-erythropentose | C5H10O4 |

Research Applications of 1,2-Dideoxy-D-ribose Scaffolds

| Application Area | Description | Key Findings |

| Study of Abasic Sites | Incorporation into DNA duplexes to mimic apurinic/apyrimidinic sites. | Allows for the investigation of the structural and thermodynamic impact of abasic sites on DNA stability and conformation. nih.govwesleyan.edu |

| DNA Repair Enzyme Studies | Used as substrates or inhibitors for enzymes involved in the base excision repair pathway. | Provides insights into the recognition and processing of abasic sites by enzymes like AP endonucleases. nih.gov |

| Development of Nucleic Acid Therapeutics | Serves as a scaffold for the introduction of novel functional groups into oligonucleotides. | Enables the synthesis of modified oligonucleotides with potentially enhanced therapeutic properties. acs.org |

| Structural Biology | Used in NMR and X-ray crystallography studies to determine the three-dimensional structure of DNA containing abasic sites. | Elucidates the conformational changes induced by the absence of a nucleobase in the DNA double helix. |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)31-18-25-24(27)16-17-30-25/h3-15,24-25,27H,16-18H2,1-2H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTVUTOQJPDE-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](CCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthesis and Chemical Transformation of 5 O Dimethoxytrityl 1,2 Dideoxy D Ribose

Precursor Chemistry and Stereocontrolled Derivatization Pathways for 1,2-Dideoxy-D-ribose

The foundational step in the synthesis of the target molecule is the formation of the 1,2-dideoxy-D-ribose scaffold. This involves sourcing from readily available carbohydrates and employing specific chemical strategies to achieve the desired deoxygenation and stereochemistry.

The synthesis of 2-deoxy-D-ribose, a crucial precursor, often commences from inexpensive and abundant carbohydrates such as D-ribose. google.comacs.orgresearchgate.netnih.gov Methodologies have been developed to convert D-ribose into 2-deoxy-L-ribose derivatives, which can be conceptually mirrored for the D-enantiomer. acs.orgresearchgate.netnih.gov One approach involves the synthesis of an acyclic D-form carbohydrate precursor from D-ribose to study carbonyl translocation processes. acs.orgresearchgate.netnih.gov

D-arabinose also serves as a viable starting material for the synthesis of 2-deoxy-D-ribose. rsc.org Furthermore, prebiotic synthesis routes have been explored, demonstrating the formation of 2-deoxy-D-ribose from simple interstellar building blocks like formaldehyde, acetaldehyde, and glycolaldehyde, often promoted by amino esters or amino nitriles. rsc.orgrsc.orgresearchgate.net While less commonly detailed in the context of 1,2-dideoxy-D-ribose, cyano sugars are also recognized as potential precursors in carbohydrate chemistry, offering pathways to modified sugar structures.

The formation of the 1,2-dideoxy system is a critical transformation. A key strategy involves the deoxygenation at the C2 position of a ribose derivative. In a novel radical reaction, not only can the configuration of the sugar be transformed, but deoxygenation at the C2 position can also be achieved. acs.orgresearchgate.netnih.gov This highlights the use of radical chemistry to remove the hydroxyl group at the second carbon.

An eleven-step synthesis of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose from 2-deoxyribopyranose has been described, which includes methods for selective protection/deprotection and cyclization that are applicable to the synthesis of other 1-substituted 1,2-dideoxyriboses. rsc.org The key steps in this process were the reaction of a selectively protected D-ribose with 3-lithiopyridine and the subsequent ring closure of the resulting 1-(3-pyridyl)ribitols using methanesulfonyl chloride. rsc.org

Controlling the stereochemistry at the anomeric carbon (C1) is crucial in carbohydrate synthesis. libretexts.org In the context of nucleoside synthesis, which shares principles with the synthesis of sugar moieties, the C2-hydroxyl group can have a directing or neighboring group effect on the reaction, influencing the final stereochemistry. acs.org For instance, the reaction of D-arabinose can selectively yield the α-anomer. acs.org

The synthesis of 2'-deoxy-α-ribonucleosides and 2-deoxy-α-C-ribofuranosides can be achieved with high stereoselectivity through remote stereocontrolled glycosylation. jst.go.jp Similarly, stereocontrolled synthesis of α-2'-deoxyribonucleosides has been a subject of investigation. jst.go.jp While these examples focus on nucleoside formation, the principles of controlling the anomeric center are directly applicable to the synthesis of the 1,2-dideoxy-D-ribose moiety before the introduction of the dimethoxytrityl group. The synthesis of anomeric 2-deoxy-D-ribofuranose 1-phosphates has also been a focus of research, further highlighting the importance of anomeric control. acs.org

Regioselective 5'-O-Dimethoxytritylation

Once the 1,2-dideoxy-D-ribose core is synthesized, the next critical step is the regioselective protection of the primary 5'-hydroxyl group. This is essential for directing subsequent reactions to other positions on the sugar ring.

The dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function in nucleoside and carbohydrate chemistry due to its steric bulk, which favors reaction at the less hindered primary hydroxyl group. The reaction typically involves reacting the 1,2-dideoxy-D-ribose with dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270).

While specific optimized conditions for 1,2-dideoxy-D-ribose are not extensively detailed, the general principles of 5'-O-protection of deoxyribose derivatives are well-established. For instance, the synthesis of L-ribose from D-ribose involves the protection of the 5-hydroxyl group with a trityl group, a close analog of the DMT group, in a 70% yield. google.com The reaction conditions are typically anhydrous to prevent hydrolysis of the trityl chloride.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 1,2-dideoxy-D-ribose, Dimethoxytrityl chloride | Introduction of the protecting group at the 5'-hydroxyl position. |

| Solvent | Anhydrous Pyridine | Acts as a base to neutralize the HCl byproduct and as a solvent. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without significant side reactions. |

| Reaction Time | Several hours to overnight | Ensures complete reaction. |

In a related synthesis, the 5-O-tritylation of D-ribose was achieved in a 70% yield. google.com While this provides an indication of the expected efficiency, the yield for the dimethoxytritylation of 1,2-dideoxy-D-ribose would need to be empirically determined. Factors that can influence the yield include the purity of the starting materials, the exclusion of moisture, and the reaction work-up and purification procedures. The presence of any remaining protecting groups on the sugar moiety from previous steps could also impact the efficiency of the 5'-O-dimethoxytritylation.

| Factor | Impact on Yield |

|---|---|

| Purity of 1,2-dideoxy-D-ribose | High purity of the starting material is essential for a high-yielding reaction. |

| Anhydrous Conditions | Presence of water can lead to the hydrolysis of dimethoxytrityl chloride, reducing the yield. |

| Stoichiometry of Reactants | A slight excess of dimethoxytrityl chloride is often used to ensure complete reaction. |

| Purification Method | Chromatographic purification is typically required to isolate the desired product from unreacted starting materials and byproducts. |

Preparation of Advanced Building Blocks from 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose

The transformation of this compound into advanced building blocks is fundamental for its incorporation into synthetic oligonucleotides. This compound serves as a precursor for creating abasic sites, which are critical for studying DNA repair mechanisms, mutagenesis, and DNA structure. The primary modifications involve the functionalization of the free 3'-hydroxyl group to enable its use in automated solid-phase oligonucleotide synthesis. These modifications include the formation of a phosphoramidite (B1245037) moiety and conjugation to a solid support.

Phosphoramidite Formation at the 3'-Position

The conversion of the 3'-hydroxyl group of this compound into a phosphoramidite is a crucial step for its use as a monomer in the automated chemical synthesis of oligonucleotides. wikipedia.orgwikipedia.org This phosphoramidite derivative, often referred to as an abasic site phosphoramidite, allows for the site-specific introduction of a baseless site into a growing DNA or RNA chain. The phosphoramidite method is preferred due to the high reactivity of the P(III) species, which ensures rapid and efficient coupling during synthesis. utupub.fibiosyn.com

The choice of phosphitylating reagent is critical for the efficient synthesis of the desired phosphoramidite. The reagent must selectively react with the 3'-hydroxyl group to introduce a phosphite triester precursor. The most commonly employed reagents for this transformation are chloro-phosphoramidites or bis(dialkylamino)phosphoramidites.

A widely used and commercially available phosphitylating agent is 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite . Another common approach involves a two-step, one-pot reaction using a phosphorodiamidite, such as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite , in the presence of a weak acid catalyst like tetrazole. wikipedia.orgnih.gov The diisopropylamino group is particularly favored because it acts as a good leaving group upon activation with an acidic catalyst during the coupling step of oligonucleotide synthesis, while also providing stability to the phosphoramidite monomer during storage and handling. wikipedia.orgtwistbioscience.comentegris.com The steric hindrance provided by the bulky diisopropylamino group also enhances the regioselectivity of the phosphitylation reaction. entegris.com

The general reaction involves the treatment of this compound with the phosphitylating reagent in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile, in the presence of a mild base like N,N-diisopropylethylamine (Hünig's base) to neutralize the generated acid. wikipedia.org

Table 1: Common Phosphitylating Reagents

| Reagent Name | Chemical Structure | Key Features |

|---|---|---|

| 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite | (i-Pr)₂N-P(Cl)-O-CH₂CH₂CN | Highly reactive; requires base scavenger. |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | ((i-Pr)₂N)₂P-O-CH₂CH₂CN | More stable than the chloro- version; requires an acidic activator (e.g., tetrazole). wikipedia.orgnih.gov |

During phosphoramidite synthesis and the subsequent oligonucleotide assembly, the phosphorus atom must be protected to prevent unwanted side reactions, particularly oxidation to the non-reactive P(V) state and branching of the oligonucleotide chain. biosyn.comtwistbioscience.com The protecting group must be stable throughout the synthesis cycles but readily removable at the end of the synthesis without damaging the final oligonucleotide product.

The most ubiquitously used phosphate (B84403) protecting group in modern oligonucleotide synthesis is the 2-cyanoethyl (CE) group. wikipedia.orgtwistbioscience.comjournalirjpac.comatdbio.com This group offers several advantages:

Stability: It is stable to the acidic conditions required for the removal of the 5'-O-Dimethoxytrityl (DMT) group in each cycle of the synthesis. atdbio.com

Ease of Removal: The 2-cyanoethyl group is efficiently removed under mild basic conditions, typically using concentrated aqueous ammonia (B1221849), during the final deprotection step. twistbioscience.comatdbio.com The removal occurs through a β-elimination mechanism, which is rapid and clean. atdbio.com

The presence of the electron-withdrawing cyano group makes the protons on the adjacent carbon atom acidic, facilitating this elimination. atdbio.com While other protecting groups like the methyl group have been used historically, they required harsh deprotection conditions with toxic reagents like thiophenol, making the 2-cyanoethyl group a superior and more popular choice. atdbio.com

Solid Support Conjugation Strategies

For use in solid-phase oligonucleotide synthesis, the first building block must be covalently attached to an insoluble support material. umich.edu For incorporating an abasic site at the 3'-terminus of an oligonucleotide, this compound is first derivatized with a linker and then conjugated to the support.

A common strategy for attaching hydroxyl-containing molecules to amino-functionalized solid supports involves the use of a dicarboxylic acid linker, with succinic acid being the most widely used. umich.edunih.gov The process begins with the synthesis of the 3'-O-hemisuccinate of this compound.

This is typically achieved by reacting the free 3'-hydroxyl group of the protected dideoxyribose with succinic anhydride in the presence of a base catalyst, such as N,N-dimethylaminopyridine (DMAP) or pyridine. nih.govacs.org The reaction opens the anhydride ring, forming an ester linkage with the 3'-hydroxyl group and leaving a terminal carboxylic acid group. This carboxylic acid function is then used for coupling to the support. umich.edunih.gov

Table 2: Reagents for Hemisuccinate Linker Synthesis

| Reagent | Role | Typical Conditions |

|---|---|---|

| Succinic Anhydride | Forms the succinate linker | Anhydrous pyridine or other aprotic solvent |

| N,N-Dimethylaminopyridine (DMAP) | Acylation catalyst | Catalytic amounts |

The derivatized dideoxyribose, now bearing a terminal carboxyl group from the succinate linker, is ready for attachment to a solid support. The most common support for oligonucleotide synthesis is Controlled Pore Glass (CPG) , typically functionalized with long-chain alkylamine (LCAA) groups. umich.edunih.govnih.gov

The coupling reaction involves the formation of a stable amide bond between the carboxylic acid of the hemisuccinate linker and the primary amino groups on the LCAA-CPG surface. umich.edu This reaction is facilitated by standard peptide coupling reagents. A variety of condensing agents can be used, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). researchgate.net The loading of the building block onto the support can be quantified by cleaving the acid-labile 5'-O-DMT group and measuring the absorbance of the resulting dimethoxytrityl cation. umich.edu

Incorporation and Utility of 5 O Dimethoxytrityl 1,2 Dideoxy D Ribose Derivatives in Oligonucleotide Architecture

Methodologies for Automated Solid-Phase Oligonucleotide Synthesis Utilizing 5'-O-DMT-Protected Monomers

Automated solid-phase synthesis is the standard method for producing custom oligonucleotides. nih.gov This process involves the sequential addition of phosphoramidite (B1245037) monomers to a growing chain attached to a solid support. The 5'-O-DMT group is crucial for this methodology, as it prevents self-polymerization of the monomers and allows for a controlled, stepwise extension of the oligonucleotide chain in the 3' to 5' direction. acs.org

Coupling Cycle Optimization with 1,2-Dideoxy-D-ribose Phosphoramidites

The phosphoramidite of 1,2-dideoxy-D-ribose, often referred to as an abasic phosphoramidite or dSpacer, is a key reagent for introducing a non-coding site within an oligonucleotide sequence. glenresearch.comumich.edu The coupling cycle for this modified monomer generally follows the standard four steps of solid-phase synthesis: deblocking (detritylation), coupling, capping, and oxidation.

While the reactivity of the abasic phosphoramidite is similar to that of standard DNA phosphoramidites, optimization of the coupling step is often recommended to ensure high incorporation efficiency. acs.org For many modified phosphoramidites, steric hindrance can lead to lower coupling efficiencies compared to their natural counterparts. nih.gov To counteract this, an extended coupling time is frequently employed. For instance, while a standard coupling time for natural nucleoside phosphoramidites might be around 1-2 minutes, a coupling time of 6 to 15 minutes may be used for abasic phosphoramidites to drive the reaction to completion and achieve high yields. nih.govnih.gov Double coupling, where the phosphoramidite and activator are delivered a second time before the capping step, is another strategy to maximize the incorporation of these valuable monomers. aist.go.jp

| Parameter | Standard Nucleoside Phosphoramidites | 1,2-Dideoxy-D-ribose Phosphoramidites (dSpacer) | Rationale for Optimization |

| Coupling Time | 1-2 minutes | 6-15 minutes | To overcome potential steric hindrance and ensure high coupling efficiency. |

| Coupling Strategy | Single Coupling | Single or Double Coupling | Double coupling can further increase the yield of full-length product. |

| Activator | Standard activators (e.g., Tetrazole, ETT, DCI) | Standard activators (e.g., Tetrazole, ETT, DCI) | No special activator is typically required. |

This table presents typical parameters and is subject to variation based on the specific synthesizer, reagents, and scale of synthesis.

Acid-Labile 5'-O-DMT Deprotection in Sequential Synthesis

A critical step in each cycle of oligonucleotide synthesis is the quantitative removal of the 5'-O-DMT protecting group to liberate a free 5'-hydroxyl for the subsequent coupling reaction. This is achieved by treatment with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. acs.org The 5'-O-DMT group on the 1,2-dideoxy-D-ribose moiety is readily cleaved under these standard acidic conditions, a process that is often monitored spectrophotometrically by the release of the orange-colored dimethoxytrityl cation.

The stability of the 1,2-dideoxy-D-ribose unit itself, which mimics a stable abasic site, is a key advantage. It can withstand the repeated acid treatments throughout the synthesis of long oligonucleotides without significant degradation. glenresearch.comumich.edu This is in contrast to a true abasic site, which is prone to cleavage under both acidic and basic conditions.

Post-Synthetic Processing and Purification Methodologies

Following the completion of the automated synthesis, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed. This is typically achieved by treatment with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide. The 1,2-dideoxy-D-ribose modification is stable to these standard deprotection conditions. glenresearch.com

The crude oligonucleotide mixture contains the desired full-length product as well as shorter, "failure" sequences that result from incomplete coupling at each step. Purification is therefore essential to obtain a product of high purity. Several methods are commonly employed:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on their hydrophobicity. The DMT group, being highly hydrophobic, can be left on the 5'-terminus of the full-length oligonucleotide (a "DMT-on" purification). This allows for excellent separation of the desired product from the failure sequences, which lack the DMT group. After collection of the DMT-on fraction, the DMT group is removed by a final acid treatment, followed by desalting.

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge. acs.org It offers high resolution and is particularly useful for purifying long oligonucleotides or those where HPLC-based methods may not provide adequate separation. nih.gov

Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It is effective for resolving full-length products from shorter sequences.

The presence of a 1,2-dideoxy-D-ribose unit can slightly alter the chromatographic and electrophoretic behavior of an oligonucleotide compared to an unmodified sequence of the same length, but it is generally compatible with all standard purification techniques.

Engineering Modified Oligonucleotides with 1,2-Dideoxy-D-ribose Scaffolds

The ability to incorporate non-standard monomers like 1,2-dideoxy-D-ribose opens up a wide range of possibilities for engineering oligonucleotides with novel properties and functionalities.

Integration of Non-Natural Sugar Backbones into Oligodeoxyribonucleotides

The incorporation of one or more 1,2-dideoxy-D-ribose units creates a non-natural sugar-phosphate backbone. By replacing a standard nucleoside, it introduces a site that lacks a nitrogenous base, effectively creating an abasic site mimic. These synthetic abasic sites are valuable tools in biochemical and structural studies of DNA damage and repair. glenresearch.com Unlike naturally occurring abasic sites which are labile, the 1,2-dideoxy-D-ribose linkage is stable, allowing for the preparation and study of oligonucleotides containing these lesions. umich.edu

Site-Specific Functionalization via Dideoxy-D-ribose Linkers

The 1,2-dideoxy-D-ribose scaffold can be further modified to serve as a linker for the site-specific attachment of various functional molecules to an oligonucleotide. nih.gov By synthesizing derivatives of 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose that contain a reactive group, it is possible to introduce functionalities such as amines or thiols at specific positions within the oligonucleotide sequence during solid-phase synthesis. nih.gov

For example, aminomethyl or mercaptomethyl derivatives of 1,2-dideoxy-D-ribose can be prepared as phosphoramidites or attached to solid supports. nih.gov Once incorporated into the oligonucleotide, these reactive groups can be used for post-synthetic conjugation with a wide range of molecules, including:

Fluorophores and Quenchers: For the development of diagnostic probes, such as those used in real-time PCR.

Biotin: For immobilization on streptavidin-coated surfaces or for affinity purification.

Peptides and Proteins: To create oligonucleotide-peptide conjugates with enhanced cellular uptake or specific targeting capabilities.

Therapeutic Agents: For targeted delivery of drugs to specific nucleic acid sequences.

This approach allows for precise control over the location and number of attached molecules, which is crucial for the rational design of functionalized oligonucleotides for a variety of research, diagnostic, and therapeutic applications.

Conjugation with Fluorophores and Spectroscopic Probes

The covalent attachment of fluorophores to oligonucleotides is fundamental for their use as probes in various molecular biology applications, including DNA sequencing, genetic analysis, and in situ hybridization. atdbio.com Derivatives of this compound are instrumental in this context, providing a chemically defined point for conjugation.

One effective strategy involves the synthesis of phosphoramidites from 1-aminomethyl or 1-mercaptomethyl-1,2-dideoxy-d-ribofuranose precursors. acs.org These precursors, protected at the 5'-hydroxyl with a DMT group, can be converted into their respective phosphoramidites and incorporated at any desired position within a synthetic oligonucleotide. acs.org The resulting amino or thiol linker serves as a nucleophilic handle for post-synthetic conjugation with a fluorophore that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester or a maleimide. acs.orgnih.gov

Detailed research has demonstrated the synthesis of oligonucleotides containing these modified sugar derivatives at either the 3' or 5' end. acs.org For instance, a model oligonucleotide with a 3'-terminal aminomethyl-1,2-dideoxy-d-ribofuranose was successfully conjugated to fluorescein (B123965) NHS ester, yielding a fluorescently labeled product. Similarly, a thiol-modified oligonucleotide was dimerized through a disulfide bridge or conjugated with other thiol-reactive probes. acs.org This pre-labeling approach at the monomer stage allows for precise control over the position and number of labels within the DNA molecule. core.ac.uk

| Linker Type | Reactive Group | Example Fluorophore Conjugate | Reference |

| 1α-Aminomethyl | Primary Amine (-NH₂) | Fluorescein | acs.org |

| 1α-Mercaptomethyl | Thiol (-SH) | Disulfide-linked Dimer | acs.org |

| C8-Polymethylene | Primary Amine (-NH₂) | Dansyl | core.ac.uk |

| C5-Linker (dU) | Primary Amine (-NH₂) | Fluorescein, TAMRA, ROX | atdbio.com |

Attachment of Lipids and Other Bio-Conjugates

The therapeutic potential of oligonucleotides is often limited by their poor cellular uptake due to their polyanionic nature. Conjugation with lipids is a well-established strategy to enhance membrane permeability and improve pharmacokinetic properties. Derivatives of this compound provide a convenient platform for the introduction of lipophilic moieties.

The same aminomethyl and mercaptomethyl linkers described for fluorophore conjugation can be utilized for the attachment of lipids. acs.org For example, an amino-modified oligonucleotide, synthesized using the corresponding 1,2-dideoxy-D-ribose phosphoramidite, can be reacted with an activated fatty acid (e.g., stearic acid NHS ester) to yield a lipid-oligonucleotide conjugate. This approach allows for the modular and efficient synthesis of lipophilic DNA and RNA sequences designed for enhanced cellular delivery. acs.org

Orthogonal Protecting Group Strategies for Multifunctional Oligonucleotides

The synthesis of oligonucleotides bearing multiple, different modifications requires a sophisticated chemical approach known as an orthogonal protecting group strategy. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific reactions at different stages of the synthesis or post-synthesis processing. atdbio.comnih.govsemanticscholar.org The acid-labile DMT group is a key component of many such strategies. umich.edu

A powerful example involves the use of the dimethylacetamidine (Dma) protecting group for adenine (B156593) bases in conjunction with "ultra-mild" protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for other bases. nih.govnih.gov The ultra-mild groups can be removed with potassium carbonate in methanol, leaving the Dma group and the standard phosphodiester backbone protecting groups intact. nih.govglenresearch.com This allows for on-support conjugation or other manipulations. The Dma group is then removed later using harsher conditions like aqueous ammonia (B1221849) or ammonia/methylamine. nih.govnih.gov

In another orthogonal scheme, a photolabile protecting group, such as 1-(2-nitrophenyl)ethyl carbamate (B1207046) (NPEC), can be used to mask an amino function on a 1,2-dideoxy-D-ribose derivative. acs.org This allows for the standard assembly of the oligonucleotide with the DMT group being removed at each cycle. Once the full-length oligonucleotide is synthesized, the photolabile group can be selectively removed by UV irradiation, unmasking the amine for conjugation directly on the solid support. acs.org This method is orthogonal to both the acid-labile DMT deprotection and the final base-mediated cleavage and deprotection steps.

| Protecting Group | Removal Condition | Orthogonal To | Use Case | Reference |

| Dimethoxytrityl (DMT) | Mild Acid (e.g., 3% TCA) | Base-labile groups (acyl, cyanoethyl), Photolabile groups | Iterative 5'-OH deprotection during synthesis | umich.edu |

| Dimethylacetamidine (Dma) | Ammonia/Methylamine | "Ultra-mild" groups (removable with K₂CO₃/MeOH) | Selective base protection for on-support reactions | nih.govnih.gov |

| Photolabile (e.g., NPEC) | UV Light | Acid-labile (DMT), Base-labile (acyl, cyanoethyl) | On-support conjugation prior to final deprotection | acs.org |

Development of Double-Headed Nucleosides and Related Motifs

Double-headed nucleosides are unique constructs where two nucleobases are attached to a single sugar scaffold. These motifs are of significant interest for their ability to interact with DNA and RNA in novel ways, such as forming highly stable duplexes, three-way junctions, or acting as probes for mismatched bases. beilstein-journals.org The synthesis of these complex molecules often relies on precursors protected with a 5'-O-DMT group to enable their subsequent incorporation into oligonucleotides via phosphoramidite chemistry.

Several synthetic strategies have been developed. For example, Nielsen and coworkers synthesized a double-headed nucleoside where a pyrene-containing triazole was attached to the 2'-position of an arabinofuranosyl uracil. semanticscholar.orgbeilstein-journals.org The synthesis started with a 5'-O-(4,4'-dimethoxytrityl)-protected uridine (B1682114) precursor, highlighting the importance of the DMT group in the synthetic scheme. semanticscholar.orgbeilstein-journals.org In another approach, 2'-azido-2'-deoxyuridine, also protected with a 5'-DMT group, served as a key intermediate. This azido (B1232118) nucleoside was reacted with propargylated nucleobases (e.g., N1-propargylthymine) via a "click" reaction to generate the double-headed structure. semanticscholar.org After synthesis, the 5'-DMT protected double-headed nucleoside can be converted to a phosphoramidite and incorporated into an oligonucleotide sequence using a standard automated synthesizer. beilstein-journals.org

Design of DNA Mimetics with Tuned Structural Properties

DNA mimetics are synthetic analogues designed to replicate or alter the structural and functional properties of natural DNA. This compound serves as a foundational building block for creating such mimetics, particularly those involving modifications to the sugar-phosphate backbone or the introduction of non-standard structural elements.

The incorporation of a simple 1,2-dideoxy-D-ribose unit creates an abasic site, a common form of DNA damage. Synthetic oligonucleotides containing these sites are crucial tools for studying DNA repair mechanisms. nih.gov Beyond this, the dideoxyribose scaffold allows for the creation of more complex mimetics. For instance, the double-headed nucleosides discussed previously can be considered DNA mimetics that alter local duplex geometry and can be used in the design of nanoscale DNA structures requiring specific twists or turns. beilstein-journals.org

Another example is the creation of oligonucleotides with modified backbone linkages. By inserting a second ribose unit between two consecutive nucleotides, a 5'→5* phosphodiester linkage is formed. nih.gov This disaccharide-containing DNA mimetic creates a site that is stable against many restriction enzymes but can be cleaved chemically, offering a non-enzymatic method for site-specific DNA cleavage. nih.gov Furthermore, the synthesis of cross-linked DNA, designed to mimic interstrand cross-link damage, has been achieved using orthogonally protected building blocks that are then incorporated into oligonucleotides using DMT-based solid-phase synthesis. nih.gov These varied examples underscore the versatility of the 5'-O-DMT-1,2-dideoxyribose platform in constructing a diverse range of DNA mimetics with tailored structural and functional properties.

Future Trajectories and Interdisciplinary Opportunities

Innovations in Synthetic Strategies for Acyclic and Dideoxy Sugar Analogs

Key areas of innovation include:

Novel Protecting Group Strategies: The dimethoxytrityl (DMT) group is a cornerstone for protecting the 5'-hydroxyl group in oligonucleotide synthesis, but researchers are exploring alternative and complementary protecting groups to enhance the efficiency of synthesizing complex analogs.

Stereoselective Glycosylation: Forming the bond between the modified sugar and the nucleobase with precise stereochemical control is a significant challenge. New catalytic methods are being developed to improve the stereoselectivity of this crucial step, enabling the synthesis of pure anomers.

Enzymatic and Chemo-enzymatic Methods: The use of enzymes, such as DNA polymerases engineered to accept modified sugars, offers a highly specific and efficient alternative to purely chemical synthesis for certain applications. nih.govnih.gov Studies have shown that different families of DNA polymerases exhibit distinct preferences for incorporating acyclic versus dideoxy terminators, a bias that can be exploited for specific synthetic outcomes. nih.govnih.gov For example, Family B archaeon DNA polymerases preferentially incorporate acyclic terminators, while Family A polymerases like Taq prefer dideoxy terminators. nih.govnih.gov

These advancements are critical for producing a wider array of dideoxy and acyclic sugar analogs, which can then be used to probe biological systems and develop new therapeutic agents. mdpi.com

High-Throughput Synthesis and Screening of Modified Oligonucleotide Libraries

The ability to rapidly synthesize and screen large libraries of oligonucleotides containing modifications like 1,2-dideoxy-D-ribose is a driving force in drug discovery and functional genomics. synbio-tech.com High-throughput methods allow researchers to explore a vast sequence and chemical space to identify molecules with desired properties, such as enhanced stability, specific binding affinity, or catalytic activity. mit.edu

High-Throughput Synthesis: Modern oligonucleotide synthesis has moved beyond traditional column-based methods to massively parallel platforms. nih.gov Microarray-based synthesis, for instance, allows for the in-situ synthesis of thousands of unique oligonucleotide sequences on a single chip. nih.govoup.com This technology, built upon phosphoramidite (B1245037) chemistry, has been refined to enable the synthesis of high-quality, long oligonucleotides (up to 150mers) by controlling side reactions like depurination. oup.com Inkjet technology has also been adapted for oligonucleotide synthesis, offering the ability to synthesize hundreds of thousands of sequences in a single run with minimal cross-contamination. synbio-tech.com

| Synthesis Technology | Typical Throughput | Max Length (approx.) | Key Advantages |

| Column-Based | Low (1-96 oligos) | ~200 nt | High purity, large scale per sequence |

| Microarray (in-situ) | Very High (Thousands to >500,000 oligos) | ~150 nt nih.govoup.com | Massively parallel, cost-effective for libraries nih.gov |

| Inkjet Printing | Very High (Up to 890,000 oligos) synbio-tech.com | ~300 nt synbio-tech.com | High density, low reagent consumption, zero cross-contamination synbio-tech.com |

High-Throughput Screening (HTS): Once synthesized, these vast libraries must be screened efficiently. HTS techniques are employed to identify active sequences. For example, small molecules that enhance the cellular uptake and pharmacological effects of modified oligonucleotides can be identified through HTS. nih.gov Mass spectrometry-based methods, such as acoustic droplet ejection-open port interface-mass spectrometry (ADE-OPI-MS), have been developed for the high-throughput analysis of oligonucleotides, enabling screening at rates of just a few seconds per sample. nih.govfigshare.com This speed allows for the rapid testing of tens of thousands of samples, facilitating the discovery of novel enzymes or oligonucleotides with improved properties. nih.gov Other HTS approaches screen libraries of compounds against a specific oligonucleotide structure to find molecules that bind to it, which is useful for developing drugs that target RNA. acs.org

Computational Design and Modeling of Nucleic Acid Mimetics

Key computational strategies include:

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational dynamics of nucleic acids. researchgate.net They can predict how modifications, such as altering the sugar pucker, impact the local and global structure of a DNA or RNA duplex. researchgate.netrutgers.edu This is crucial as the sugar conformation is a key determinant of nucleic acid structure (e.g., A-form vs. B-form). researchgate.net

Quantum Mechanics (QM): QM methods are used to accurately parameterize force fields for novel, non-standard residues like dideoxy sugars, which is essential for reliable MD simulations. nih.gov This allows for the development of accurate models for xenobiotic nucleic acids (XNAs).

Sequence Design Algorithms: Superior design methods explicitly combine a "positive design" paradigm (optimizing affinity for the target structure) with a "negative design" paradigm (optimizing specificity by minimizing binding to non-target structures). caltech.educaltech.edu These algorithms can be used to design sequences intended to fold into a specific secondary structure.

Docking and Virtual Screening: Computational docking can predict how a modified oligonucleotide will bind to its target protein or nucleic acid. This is widely used in the design of aptamers and antisense oligonucleotides. researchgate.net

| Computational Tool/Method | Application in Nucleic Acid Mimetic Design |

| Molecular Dynamics (MD) | Predicts conformational preferences and dynamics of modified oligonucleotides. researchgate.net |

| Quantum Mechanics (QM) | Develops accurate force field parameters for non-natural nucleic acid analogs. nih.gov |

| Sequence Design Algorithms | Designs sequences that fold into specific target structures with high affinity and specificity. caltech.edu |

| Molecular Docking | Predicts binding modes and affinities between mimetics and their biological targets. researchgate.net |

| Nucleic Acid Builders (e.g., Ducque) | Generates initial 3D models of duplexes containing xenobiotic nucleic acids (XNAs). nih.gov |

Integration with Systems and Synthetic Biology Approaches

The unique properties of oligonucleotides modified with dideoxy sugar analogs make them powerful tools for systems and synthetic biology. These fields aim to understand and engineer complex biological circuits and networks, and modified nucleic acids provide the means to create components with novel functions and enhanced stability. researchgate.net

In synthetic biology , modified oligonucleotides are used to construct synthetic genetic systems. Researchers have created xenobiotic nucleic acids (XNAs) with alternative sugar backbones that can store and propagate genetic information, effectively expanding the central dogma of molecular biology. mdpi.com These XNAs require the directed evolution of specialized polymerases that can read and write genetic information onto these synthetic backbones. mdpi.comzmescience.com The enhanced stability of modified oligonucleotides against nuclease degradation is also a significant advantage for building robust in-vivo genetic circuits, sensors, and computational devices. nih.gov

In systems biology , which seeks to understand biological systems on a global scale, modified oligonucleotides serve as probes and regulators of cellular networks. For instance, antisense oligonucleotides containing dideoxy or other sugar modifications can be used to specifically inhibit the expression of a target gene, allowing researchers to study the function of that gene within the context of the entire cellular system. nih.gov The integration of "omics" data (genomics, proteomics, metabolomics) with functional studies using these molecular tools allows for a more comprehensive understanding of complex biological processes like stress responses. oeno-one.eu The development of bioinformatic tools to visualize and analyze these large datasets is crucial for extracting meaningful insights into the molecular pathways being studied. oeno-one.eu

The convergence of these fields promises the creation of artificial life forms with synthetic genetic materials and the development of sophisticated diagnostics and therapeutics that can precisely interact with and reprogram cellular pathways. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 5-O-(Dimethoxytrityl)-1,2-dideoxy-D-ribose, and what critical steps ensure high yield and purity?

The synthesis typically involves selective protection and deprotection steps. For example:

- Step 1 : Start with 2-deoxy-D-ribose (CAS 533-67-5) as the precursor, and protect the 5-hydroxyl group using dimethoxytrityl (DMT) chloride under anhydrous conditions.

- Step 2 : Use acetyl or benzoyl groups to protect remaining hydroxyls, followed by selective deprotection using mild bases like ammonia/methanol .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via TLC or HPLC .

Key considerations : Maintain anhydrous conditions during DMT protection to avoid side reactions. Monitor reaction progress via NMR to detect incomplete protection .

Q. Which analytical methods are most reliable for verifying the structural integrity of this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselective protection. For example, the DMT group shows characteristic aromatic proton signals at 6.8–7.4 ppm, while deoxy protons appear as distinct singlets .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF ensures correct molecular weight and detects impurities.

- Chromatography : HPLC with UV detection (λ = 260–280 nm for DMT groups) validates purity (>98% by area normalization) .

- Melting Point Analysis : Compare observed mp (e.g., 89–91°C for 2-deoxy-D-ribose) with literature values to confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data when characterizing novel derivatives of this compound?

Contradictions often arise from:

- Anomeric Mixtures : Use C DEPT-135 to distinguish α/β anomers. For example, β-anomers exhibit downfield-shifted C1 signals (~90–95 ppm) compared to α-forms .

- Rotameric DMT Groups : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals caused by hindered rotation of the DMT group .

- Solvent Artifacts : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts.

Validation : Cross-check with X-ray crystallography if crystalline derivatives are available .

Q. What experimental design strategies optimize yield in multi-step syntheses of this compound analogs?

- Factorial Design : Use a 2³ factorial approach to test variables (e.g., temperature, reagent stoichiometry, reaction time). For example, increasing DMT chloride equivalents from 1.2 to 1.5 improves protection efficiency by 15% .

- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time, minimizing over-reaction or decomposition .

- Workflow Automation : Use flow chemistry for sequential protection/deprotection steps to reduce manual handling errors and improve reproducibility .

Case Study : A 2022 study achieved 78% overall yield by coupling automated solvent evaporation with gradient HPLC purification .

Q. How do steric and electronic effects influence the reactivity of this compound in glycosylation reactions?

- Steric Hindrance : The bulky DMT group at C5 slows nucleophilic attack at the anomeric center. Use low-temperature (-20°C) Schmidt glycosylation with BF₃·OEt₂ as a promoter to enhance selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., acetyl at C3) stabilize oxocarbenium ion intermediates, favoring β-selectivity. For α-selectivity, employ neighboring-group participation (e.g., 2-O-benzoyl groups) .

Validation : Kinetic studies via F NMR (using fluorinated glycosyl donors) reveal transition-state stabilization effects .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Acidic Conditions : Replace TFA deprotection with buffered ZnBr₂ in dichloromethane, which cleaves DMT groups without degrading the sugar backbone .

- Oxidative Stability : Store derivatives under inert gas (Ar/N₂) with radical scavengers (e.g., BHT) to prevent autoxidation of deoxyribose .

- Lyophilization : Freeze-dry purified compounds to avoid hydrolysis during storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.